molecular formula C7H13ClN2O B13600962 (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B13600962
M. Wt: 176.64 g/mol
InChI Key: YIWSSKJAMHGDJA-LEUCUCNGSA-N
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Description

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride: A closely related compound with similar stereochemistry but different functional groups.

    (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-9-4-6(3-8)2-7(9)5-10;/h6-7,10H,2,4-5H2,1H3;1H/t6-,7-;/m0./s1

InChI Key

YIWSSKJAMHGDJA-LEUCUCNGSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1CO)C#N.Cl

Canonical SMILES

CN1CC(CC1CO)C#N.Cl

Origin of Product

United States

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